molecular formula C18H21NO7 B11158545 4-{[(6,7-dimethoxy-4-methyl-2-oxo-2H-chromen-3-yl)acetyl]amino}butanoic acid

4-{[(6,7-dimethoxy-4-methyl-2-oxo-2H-chromen-3-yl)acetyl]amino}butanoic acid

Cat. No.: B11158545
M. Wt: 363.4 g/mol
InChI Key: XSHOHYUGVNHCNQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Properties

Molecular Formula

C18H21NO7

Molecular Weight

363.4 g/mol

IUPAC Name

4-[[2-(6,7-dimethoxy-4-methyl-2-oxochromen-3-yl)acetyl]amino]butanoic acid

InChI

InChI=1S/C18H21NO7/c1-10-11-7-14(24-2)15(25-3)9-13(11)26-18(23)12(10)8-16(20)19-6-4-5-17(21)22/h7,9H,4-6,8H2,1-3H3,(H,19,20)(H,21,22)

InChI Key

XSHOHYUGVNHCNQ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)OC2=CC(=C(C=C12)OC)OC)CC(=O)NCCCC(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[(6,7-dimethoxy-4-methyl-2-oxo-2H-chromen-3-yl)acetyl]amino}butanoic acid typically involves multiple steps. One common method starts with the preparation of the coumarin core, which can be synthesized through the Pechmann condensation reaction. This involves the reaction of phenols with β-keto esters in the presence of acid catalysts .

The next step involves the acylation of the coumarin core with an appropriate acylating agent, such as acetic anhydride, to introduce the acetyl group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and green chemistry principles to minimize waste and improve yield .

Mechanism of Action

The mechanism of action of 4-{[(6,7-dimethoxy-4-methyl-2-oxo-2H-chromen-3-yl)acetyl]amino}butanoic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity, and influencing various biochemical pathways . For example, it may inhibit certain enzymes involved in inflammation or cancer progression .

Comparison with Similar Compounds

Chemical Identity :

  • IUPAC Name: 4-{[(6,7-Dimethoxy-4-methyl-2-oxo-2H-chromen-3-yl)acetyl]amino}butanoic acid
  • Synonyms: 4-(2-(6,7-Dimethoxy-4-methyl-2-oxo-2H-chromen-3-yl)acetamido)butanoic acid 4-[2-(6,7-Dimethoxy-4-methyl-2-oxo-2H-chromen-3-yl)-acetylamino]-butyric acid .
  • Molecular Formula: C₁₈H₂₁NO₇
  • Molecular Weight : 363.366 g/mol
  • CAS Registry Number : 859114-69-5
  • Identifiers :
    • ChemSpider ID: 1398050
    • MolPort ID: MolPort-002-526-417 .

Structural Features: The compound contains a coumarin core (2H-chromen-2-one) substituted with methoxy groups at positions 6 and 7, a methyl group at position 4, and an acetylated butanoic acid side chain.

Comparison with Structurally Similar Compounds

Structural Analogues in Pharmacopeial Standards

The USP Bendamustine-related compounds () share a butanoic acid moiety but differ in their core structures and substituents. Below is a comparative analysis:

Compound Name Core Structure Substituents/Modifications Molecular Weight Key Differences from Target Compound
Target Compound Coumarin (2H-chromenone) 6,7-Dimethoxy, 4-methyl, acetyl-butanoic acid 363.366 Reference structure
USP Bendamustine Hydrochloride Benzimidazole Bis(2-hydroxyethyl)amino group 321.38 Heterocyclic core vs. coumarin
USP Bendamustine Related Compound A Benzimidazole Ethyl ester of butanoic acid 349.43 Esterification of carboxylic acid
USP Bendamustine Related Compound C Benzimidazole Chloroethylamino group 295.77 Lack of methoxy/methyl on core
USP Bendamustine Related Compound G Imidazobenzothiazine Chloroethyl and methyl groups 353.86 Fused heterocyclic system

Key Observations :

Core Heterocycles : The target compound’s coumarin core distinguishes it from Bendamustine derivatives, which feature benzimidazole or imidazobenzothiazine systems. Coumarins are associated with distinct biological pathways (e.g., vitamin K antagonism), whereas benzimidazoles are linked to alkylating or antineoplastic activities .

Functional Groups : The 6,7-dimethoxy and 4-methyl groups on the coumarin ring enhance lipophilicity compared to the unsubstituted benzimidazoles in Bendamustine analogues. This may influence solubility and membrane permeability .

Comparison with Other Coumarin Derivatives

While direct pharmacological data are absent in the evidence, structural parallels with known coumarins allow inferences:

Coumarin Derivative Substituents Bioactivity Key Difference from Target Compound
Target Compound 6,7-Dimethoxy, 4-methyl, acetyl Not specified Acetylated butanoic acid side chain
Warfarin 4-Hydroxycoumarin, phenyl groups Anticoagulant Lack of methoxy/methyl and side-chain
Esculetin 6,7-Dihydroxy Antioxidant, anti-inflammatory Hydroxyl vs. methoxy groups; no side chain
Novobiocin Coumarin glycoside Antibiotic Complex sugar moiety instead of butanoic acid

Implications :

  • The acetyl-butanoic acid side chain introduces a zwitterionic character (depending on pH), which could affect bioavailability compared to non-polar derivatives like warfarin.

Research Findings and Data Gaps

  • Pharmacological Data : Absent in the evidence. Comparative studies on anticoagulant, antimicrobial, or cytotoxic activities are needed.
  • Purity and Specifications : Pharmacopeial standards (e.g., microbial counts, endotoxin limits) for Bendamustine analogues suggest similar quality-control benchmarks might apply to the target compound.

Biological Activity

4-{[(6,7-dimethoxy-4-methyl-2-oxo-2H-chromen-3-yl)acetyl]amino}butanoic acid, a derivative of coumarin, exhibits a variety of biological activities that make it a subject of interest in medicinal chemistry. This compound is characterized by its unique structural features, including the chromenone moiety and an amino acid side chain, which contribute to its potential therapeutic applications.

Chemical Structure

The molecular formula for this compound is C18H21NO7C_{18}H_{21}NO_7 with a molecular weight of approximately 373.36g/mol373.36\,g/mol. Below is a representation of its structure:

PropertyValue
Molecular FormulaC18H21NO7
Molecular Weight373.36 g/mol
IUPAC NameThis compound

The biological activity of this compound is primarily attributed to its interaction with various biological targets. The chromenone core is known to modulate enzyme activities and receptor interactions, leading to diverse biological effects such as:

  • Antioxidant Activity : The compound exhibits potential in scavenging free radicals, thus protecting cells from oxidative stress.
  • Anti-inflammatory Effects : It may inhibit pro-inflammatory pathways by modulating the activity of cyclooxygenases (COX) and lipoxygenases (LOX).
  • Antitumor Properties : Preliminary studies suggest that the compound may induce apoptosis in cancer cell lines.

Biological Assays and Findings

Recent studies have evaluated the biological activity of this compound through various assays:

Antioxidant Activity

The antioxidant potential was assessed using DPPH (1,1-Diphenyl-2-picrylhydrazyl) radical scavenging assays. The results indicated significant scavenging activity compared to standard antioxidants.

Anti-inflammatory Activity

In vitro assays demonstrated that the compound inhibits COX enzymes with IC50 values indicating moderate potency. This suggests its potential use in managing inflammatory conditions.

Antitumor Activity

The compound was tested against several cancer cell lines, including breast (MCF-7) and lung (A549) cancer cells. The results showed a dose-dependent reduction in cell viability with IC50 values ranging from 10 to 30 µM, indicating promising anticancer properties.

Case Studies

  • Study on Antitumor Activity :
    • Objective : To evaluate the effect of the compound on tumor growth in vivo.
    • Method : BDF1 mice bearing Lewis lung carcinoma were treated with varying doses.
    • Results : The treatment resulted in tumor growth inhibition rates between 37.2% and 48.2%, supporting its antitumor efficacy.
  • Study on Anti-inflammatory Mechanism :
    • Objective : To elucidate the anti-inflammatory mechanism.
    • Method : Enzyme inhibition assays were performed against COX and LOX.
    • Results : The compound exhibited significant inhibition of both enzymes, confirming its potential as an anti-inflammatory agent.

Comparative Analysis with Similar Compounds

The biological activity of this compound can be compared with other coumarin derivatives:

CompoundAntioxidant ActivityAnti-inflammatory ActivityAntitumor Activity
This compoundHighModeratePromising
Coumarin Derivative AModerateLowModerate
Coumarin Derivative BHighHighLow

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.